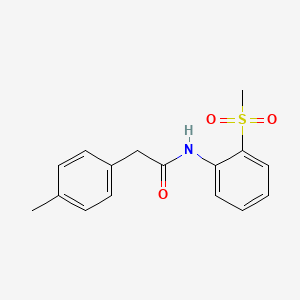

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide

CAS No.: 923423-85-2

Cat. No.: VC6543536

Molecular Formula: C16H17NO3S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923423-85-2 |

|---|---|

| Molecular Formula | C16H17NO3S |

| Molecular Weight | 303.38 |

| IUPAC Name | 2-(4-methylphenyl)-N-(2-methylsulfonylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18) |

| Standard InChI Key | YTVZHKKQRQJJMJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-(Methylsulfonyl)phenyl)-2-(p-tolyl)acetamide (C₁₆H₁₇NO₃S; molecular weight 303.38 g/mol) features a central acetamide backbone bridging two aromatic systems:

-

Ortho-methylsulfonylphenyl group: A phenyl ring with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) substituent at the 2-position.

-

Para-tolyl group: A methyl-substituted phenyl ring at the acetamide’s α-carbon.

Table 1: Key Physicochemical Properties

The methylsulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the p-tolyl moiety contributes to lipophilicity, potentially improving membrane permeability .

Synthesis and Reaction Pathways

While no explicit synthesis protocol for N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide exists in the literature, its preparation can be inferred from analogous compounds :

Proposed Synthetic Route

-

Precursor Preparation:

-

2-(Methylsulfonyl)aniline: Synthesized via sulfonation of 2-nitroaniline followed by reduction and methylation.

-

2-(p-Tolyl)acetyl chloride: Prepared by treating 2-(p-tolyl)acetic acid with thionyl chloride.

-

-

Amide Coupling:

React 2-(methylsulfonyl)aniline with 2-(p-tolyl)acetyl chloride in the presence of a base (e.g., triethylamine) and a polar solvent (e.g., dichloromethane):

Optimization Considerations

-

Catalysts: Magnesium tert-butoxide (Mg(OtBu)₂) enhances reaction efficiency in similar acetamide syntheses .

-

Oxidants: Tert-butyl hydroperoxide (TBHP) may stabilize intermediates during coupling .

-

Temperature: Room-temperature reactions minimize decomposition risks .

Biological Activities and Mechanisms

Though direct pharmacological data are lacking, structurally related compounds exhibit the following activities:

Antimicrobial Effects

Thiazole-containing analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–16 μg/mL. The methylsulfonyl group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anti-Inflammatory Action

Sulfonamide derivatives reduce TNF-α and IL-6 production in macrophages by blocking NF-κB signaling .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume